6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol
Brand Name: Vulcanchem
CAS No.: 775314-78-8
VCID: VC6379694
InChI: InChI=1S/C13H18N4O3S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-12-13(6-11)17(18)15-14-12/h3-4,6,9-10,18H,5,7-8H2,1-2H3
SMILES: CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C
Molecular Formula: C13H18N4O3S
Molecular Weight: 310.37

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol

CAS No.: 775314-78-8

Cat. No.: VC6379694

Molecular Formula: C13H18N4O3S

Molecular Weight: 310.37

* For research use only. Not for human or veterinary use.

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol - 775314-78-8

Specification

CAS No. 775314-78-8
Molecular Formula C13H18N4O3S
Molecular Weight 310.37
IUPAC Name 6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-hydroxybenzotriazole
Standard InChI InChI=1S/C13H18N4O3S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-12-13(6-11)17(18)15-14-12/h3-4,6,9-10,18H,5,7-8H2,1-2H3
Standard InChI Key GOEBFSMTHRKBBL-UHFFFAOYSA-N
SMILES CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C

Introduction

Structural Characteristics and Identification

Molecular Architecture

The compound features a benzotriazole core—a fused bicyclic system comprising a benzene ring and a triazole moiety—substituted at the 6-position with a sulfonyl group connected to a 3,5-dimethylpiperidine ring. Key structural attributes include:

  • Molecular Formula: C₁₃H₁₈N₄O₃S .

  • Molecular Weight: 310.37 g/mol .

  • Purity: ≥95% (as reported in discontinued commercial samples) .

The sulfonyl group (-SO₂-) enhances polarity and potential hydrogen-bonding capacity, while the dimethylpiperidine substituent introduces steric bulk and basicity due to the tertiary amine.

Table 1: Structural and Physicochemical Properties

PropertyValue
CAS Number775314-78-8
Molecular FormulaC₁₃H₁₈N₄O₃S
Molecular Weight310.37 g/mol
Purity≥95%
Key Functional GroupsBenzotriazole, sulfonyl, piperidine

Synthetic Routes and Optimization

Challenges in Synthesis

  • Steric Hindrance: The 3,5-dimethylpiperidine group may impede reaction kinetics during sulfonylation.

  • Purification: High polarity necessitates advanced chromatographic techniques for isolation .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group .

  • Stability: Benzotriazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or basic conditions .

Spectroscopic Data (Predicted)

  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

  • NMR: Distinct signals for piperidine protons (δ 1.0–3.0 ppm) and aromatic benzotriazole protons (δ 7.0–8.5 ppm) .

CompoundTarget Organism/EnzymeActivity
5,6-Dichloro-1H-benzotriazole M. tuberculosisMIC = 3.12 µg/ml
Benzotriazol acrylonitriles TubulinIC₅₀ = 1.2 µM
6-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-olHypothetical targetsPredicted activity

Comparison with Structural Analogues

Key Analogues and Their Properties

  • 1-Hydroxybenzotriazole (HOBt): Lacks the sulfonyl-piperidine group; widely used as a peptide coupling additive .

  • 5-Sulfonyl Isatin Derivatives: Share sulfonyl motifs and exhibit SARS-CoV inhibition (e.g., 93.96% inhibition at 1 mM) .

Unique Advantages of 6-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol

  • Enhanced lipophilicity from the piperidine group may improve membrane permeability compared to simpler benzotriazoles .

  • The sulfonyl group enables hydrogen bonding with biological targets, potentially increasing binding affinity .

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